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Compound of Interest

Compound Name: 2-Piperidinone, 4-methyl-

Cat. No.: B8217405

Get Quote

Executive Summary
The 4-methyl-2-piperidinone scaffold is a critical pharmacophore in modern drug discovery,

serving as a rigid core for Janus kinase (JAK) inhibitors, MDM2-p53 interaction inhibitors, and

3-piperidinol alkaloids. Its value lies in the C4-methyl stereocenter, which breaks molecular

symmetry and dictates the conformation of the piperidine ring (typically favoring an equatorial

methyl group). This guide provides a validated protocol for synthesizing the enantiopure

scaffold via asymmetric hydrogenation of pyridinium salts—a method superior to classical

resolution in terms of atom economy and scalability.

Chemical Profile & Stereochemical Utility[1][2][3]
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Property Specification

IUPAC Name 4-Methylpiperidin-2-one

CAS No. 24472-88-6 (Racemic) / 163843-26-1 (S-isomer)

Molecular Weight 113.16 g/mol

Chiral Center C4 (Remote from the activating lactam nitrogen)

Key Conformation
Chair (Methyl group prefers equatorial position,

kcal/mol)

Primary Reactivity
N-alkylation (amide), C3-alkylation (enolate),

Ring reduction

Why this scaffold? Unlike simple piperidines, the 2-one (lactam) functionality allows for

regioselective C3-functionalization via enolate chemistry. The C4-methyl group provides a

steric handle that directs incoming electrophiles to the trans position relative to the methyl

group, enabling high diastereoselectivity (dr > 20:1) in subsequent transformations.

Core Protocol: Enantioselective Synthesis
Standard resolution methods (e.g., tartaric acid crystallization) often suffer from max 50% yield.

The following protocol utilizes Iridium-catalyzed asymmetric hydrogenation of pyridinium salts

to achieve >90% yield and >95% ee.

Workflow Diagram: Asymmetric Hydrogenation Route
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Caption: Stereoselective route converting inexpensive pyridones to chiral piperidinones via

activated pyridinium intermediates.

Detailed Experimental Procedure
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Reagents:

4-Methyl-2-pyridone (1.0 equiv)

Benzyl bromide (BnBr) (1.1 equiv)

Catalyst: [{Ir(cod)Cl}2] (1.0 mol%) and (R)-SynPhos (2.2 mol%)

Solvent: Toluene/CH2Cl2 (1:1)

Hydrogen gas (H2)

Step 1: Activation (Pyridinium Salt Formation)

Dissolve 4-methyl-2-pyridone (10 mmol) in CH2Cl2 (20 mL).

Add Benzyl bromide (11 mmol) dropwise at 0°C.

Stir at room temperature for 12 hours. The pyridinium salt often precipitates.

Concentrate in vacuo or filter to isolate the N-benzyl-4-methyl-2-hydroxypyridinium bromide.

Step 2: Asymmetric Hydrogenation

Catalyst Prep: In a glovebox (N2 atmosphere), mix [{Ir(cod)Cl}2] (0.0025 mmol) and (R)-

SynPhos (0.0055 mmol) in Toluene/CH2Cl2 (1 mL) for 20 mins to form the active complex.

Reaction: Transfer the catalyst solution to a stainless steel autoclave containing the

Pyridinium Salt (0.25 mmol).

Pressurize with H2 (600 psi / 40 bar).

Stir at 30°C for 24 hours.

Workup: Release pressure carefully. Add saturated Na2CO3 (aq) to neutralize the HBr

generated in situ. Extract with CH2Cl2 (3x).[1][2]

Purification: Flash chromatography (Hexane/EtOAc).
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Expected Results:

Yield: >90%

Enantiomeric Excess (ee): 92–97% (Determined by Chiral HPLC, Chiralcel OD-H column).

Configuration: The use of (R)-SynPhos typically yields the (R)-4-methyl isomer.

Functionalization Strategies
Once the chiral scaffold is secured, it serves as a template for "diversity-oriented synthesis."

A. C3-Alkylation (Stereoselective)
The C4-methyl group exerts 1,2-induction. Enolization followed by electrophile addition typically

occurs trans to the C4-methyl group.

Protocol: Treat with LiHMDS (1.1 equiv) in THF at -78°C for 30 min. Add alkyl halide (e.g.,

Allyl Bromide).

Result: Formation of trans-3,4-disubstituted piperidinones (dr > 10:1).

Application: This motif is found in 3-piperidinol alkaloids (e.g., (+)-fienal, (+)-prosafrinine).

B. N-Alkylation (MDM2 Inhibitor Scaffolds)
For applications mimicking AMG 232 (Navtemadlin) precursors, the nitrogen is functionalized

with bulky aryl groups.

Protocol: NaH (1.2 equiv), DMF, 0°C

RT, followed by addition of 2-(4-chlorophenyl)-2-iodoacetate or similar electrophiles.

Note: The lactam nitrogen is less nucleophilic than a secondary amine; strong bases (NaH)

or Buchwald-Hartwig amidation conditions are required for arylations.

Case Study: Application in Drug Discovery
Target: MDM2-p53 Inhibitors
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Small molecule inhibitors of the MDM2-p53 interaction often utilize a piperidinone core to

project hydrophobic groups (mimicking Phe19, Trp23, Leu26 of p53) into the MDM2 binding

pocket.

Role of 4-Methyl-2-Piperidinone:

Scaffold Rigidity: The lactam ring prevents entropic penalty upon binding.

Vector Alignment: The C4-methyl group (often modified to larger alkyl/aryl groups in

advanced candidates) and C3-substituents align perfectly with the hydrophobic cleft of

MDM2.

Synthesis Link: Advanced inhibitors (like AMG 232) are synthesized via Dynamic Kinetic

Resolution (DKR) of complex keto-esters, but the fundamental structure-activity relationship

(SAR) relies on the cis- or trans-relationship established in the simple 4-methyl-2-

piperidinone models.

Diagram: Divergent Applications

Natural Products Pharmaceuticals

Chiral 4-Methyl-2-Piperidinone

(-)-Prosophylline
(Antibiotic/Analgesic)

C3-Alkylation +
Reduction

(+)-Tecomanine
(Antidiabetic)

Cyclization

MDM2 Inhibitors
(p53 Reactivation)

N-Arylation +
C3-Functionalization

JAK Inhibitor Analogs
(Immune Modulation)

Ring Expansion or
Substitution

Click to download full resolution via product page

Caption: The scaffold serves as a divergent point for both natural product synthesis and

synthetic therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: 4-Methyl-2-Piperidinone as a Chiral
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8217405/docs#application-note-4-methyl-2-
piperidinone-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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